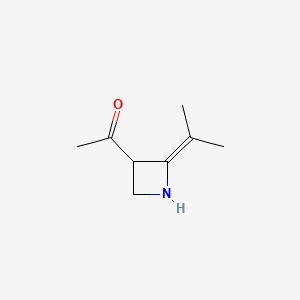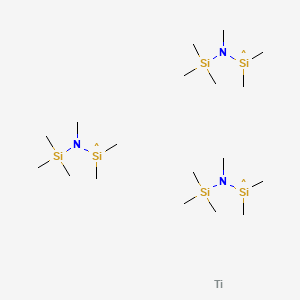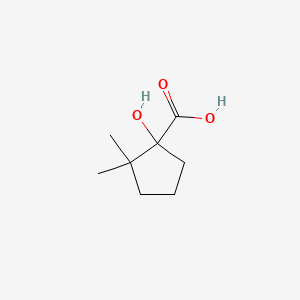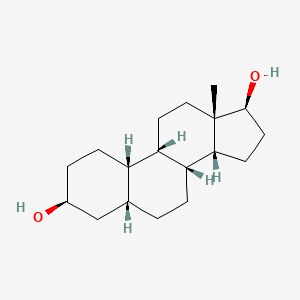
5alpha-Estrane-3beta,17alpha-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5alpha-Estrane-3beta,17alpha-diol is a steroid compound with the molecular formula C18H30O2 and a molecular weight of 278.43 g/mol . It is a metabolite of testosterone and has been implicated as a regulator of gonadotropin secretion . This compound is part of the androstane family and is known for its androgenic activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Estrane-3beta,17alpha-diol typically involves the reduction of 5alpha-androstane-3,17-dione. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
化学反応の分析
Types of Reactions
5alpha-Estrane-3beta,17alpha-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or methanesulfonyl chloride (MsCl).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Tosyl chloride (TsCl), methanesulfonyl chloride (MsCl)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: More saturated derivatives
Substitution: Tosylates or mesylates
科学的研究の応用
5alpha-Estrane-3beta,17alpha-diol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5alpha-Estrane-3beta,17alpha-diol involves its interaction with androgen receptors. It acts as an agonist, binding to these receptors and modulating the expression of target genes involved in androgenic activity . This compound also influences the hypothalamic-pituitary-gonadal axis, regulating the secretion of gonadotropins .
類似化合物との比較
Similar Compounds
5alpha-Androstane-3beta,17beta-diol: Another metabolite of testosterone with similar androgenic activity.
3beta-Androstanediol: A selective agonist of estrogen receptor beta (ERβ) with distinct biological activities.
Uniqueness
5alpha-Estrane-3beta,17alpha-diol is unique due to its specific configuration and its role as a regulator of gonadotropin secretion. Unlike 3beta-Androstanediol, which primarily acts on estrogen receptors, this compound exerts its effects mainly through androgen receptors .
特性
分子式 |
C18H30O2 |
|---|---|
分子量 |
278.4 g/mol |
IUPAC名 |
(3S,5R,8R,9S,10S,13S,14R,17S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12+,13+,14+,15-,16-,17+,18+/m1/s1 |
InChIキー |
QNKATSBSLLYTMH-DFCPBBEJSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]4CC[C@@H](C[C@H]4CC[C@H]3[C@H]1CC[C@@H]2O)O |
正規SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13829637.png)
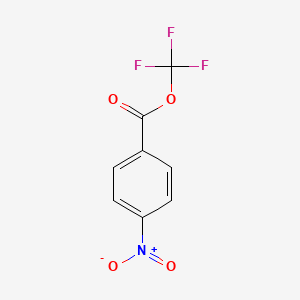
![2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B13829641.png)
![1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S-cis)-(9CI); 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, N-oxide, (2S-cis)-](/img/structure/B13829646.png)
![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)

![Acetamide,2-amino-N-[2-(dimethylamino)ethyl]-](/img/structure/B13829677.png)
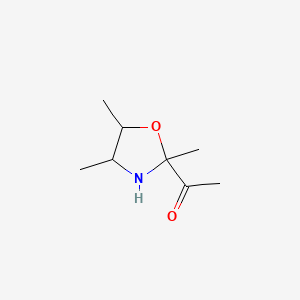

![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)
